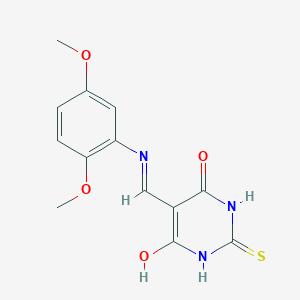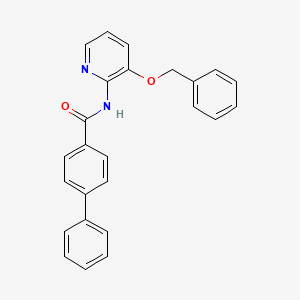
4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide” is a chemical compound . It belongs to the class of benzamides, which are found in various natural products in organic chemistry . Benzamides have been widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of benzamide compounds often starts from benzoic acid or its derivatives and amine derivatives . The obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using spectroscopic methods such as IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Benzamide compounds, including “this compound”, can undergo various chemical reactions. For example, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C25H20N2O2), its complexity (491), its rotatable bond count (6), its hydrogen bond donor count (1), and its hydrogen bond acceptor count (3) .Scientific Research Applications
Synthesis and Biological Evaluation
- 4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide derivatives have been synthesized and evaluated for their potential biological applications. These derivatives were found to exhibit inhibitory potential against various enzymes, showing their potential use in medicinal chemistry (Saeed et al., 2015).
Antimicrobial Activity
- Derivatives of this compound have been synthesized and shown to possess significant antimicrobial properties, particularly against bacterial and fungal strains. These findings highlight the potential of these compounds in the development of new antimicrobial agents (Bikobo et al., 2017).
Antiproliferative Properties
- Some benzamide derivatives have demonstrated antiproliferative activity against various cancer cell lines. This suggests their potential as lead compounds for the development of novel antiproliferative agents (Kumar et al., 2012).
Anti-Tubercular Properties
- Novel derivatives of this compound have been synthesized and evaluated for their anti-tubercular activity. These derivatives have shown promising activity against Mycobacterium tuberculosis, suggesting their potential use in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Antibacterial Agents and Molecular Modelling
- The synthesis of thiazolepyridine conjugated benzamides, including derivatives of this compound, has been explored. These compounds have shown moderate antibacterial activity and their molecular modelling studies could help in designing effective antibacterial agents (Karuna et al., 2021).
Synthetic Process Improvement
- Research has been conducted to improve the synthesis process of benzamide derivatives like this compound. These improvements can increase yield and simplify the process, making it more efficient and cost-effective (Dian, 2010).
Antihyperglycemic Agents
- Some benzamide derivatives have been identified as potential antihyperglycemic agents. This suggests that this compound derivatives might be explored further for their use in diabetes treatment (Nomura et al., 1999).
X-ray Structure and DFT Calculations
- Antipyrine-like derivatives, including benzamide derivatives, have been synthesized and characterized using X-ray structure analysis and DFT calculations. These studies provide valuable insights into the molecular structure and properties of these compounds (Saeed et al., 2020).
Anticancer Evaluation
- N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally related to this compound, have been synthesized and evaluated for their anticancer activity. These compounds have shown significant activity against various cancer cell lines (Ravinaik et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theAngiopoietin-1 receptor . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels, which is essential for the growth and development of solid tumors .
Mode of Action
This could potentially influence cell proliferation, survival, and migration .
Biochemical Pathways
Given its potential interaction with the angiopoietin-1 receptor, it may influence pathways related to angiogenesis and tumor growth .
Pharmacokinetics
Therefore, its bioavailability and how it is metabolized and excreted in the body remain unknown .
Result of Action
Based on its potential target, it may influence cell signaling pathways related to angiogenesis and tumor growth .
Properties
IUPAC Name |
4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c28-25(22-15-13-21(14-16-22)20-10-5-2-6-11-20)27-24-23(12-7-17-26-24)29-18-19-8-3-1-4-9-19/h1-17H,18H2,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYREZKXRMCUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate](/img/structure/B2431377.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2431380.png)
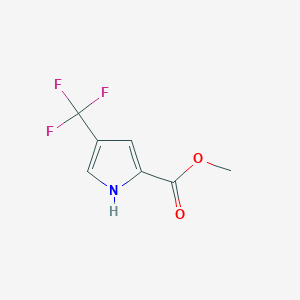
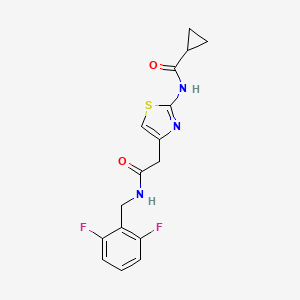

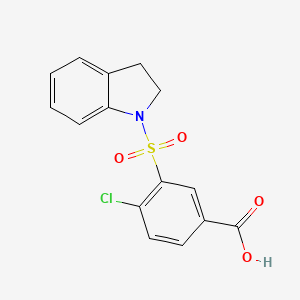


![ethyl 2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2431391.png)
![N-(2-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2431392.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid](/img/structure/B2431393.png)

![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2431395.png)
